N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide
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Overview
Description
N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide involves several steps. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the phosphanyl and cyanoethoxy groups. The final steps involve the addition of the purinylidene and methylpropanamide groups. Reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phosphanyl group, where reagents like sodium methoxide can replace the cyanoethoxy group with a methoxy group.
Scientific Research Applications
N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The molecular targets and pathways involved are still under investigation, but initial studies suggest a multi-target approach.
Comparison with Similar Compounds
Compared to other similar compounds, N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide stands out due to its unique combination of functional groups and its high specificity for certain molecular targets. Similar compounds include:
This compound analogs: These compounds have slight variations in their functional groups, leading to differences in their chemical reactivity and biological activity.
Other purinylidene derivatives: These compounds share the purinylidene core but differ in their substituents, affecting their overall properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C44H53FN7O8P |
---|---|
Molecular Weight |
857.9 g/mol |
IUPAC Name |
N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-36(45)38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-38,42H,12,24-25H2,1-8H3,(H,49,50,53,54)/t35-,36+,37?,38-,42-,61?/m1/s1 |
InChI Key |
MJUXOEHJVFQWLT-JRJIQCBQSA-N |
Isomeric SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Canonical SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Origin of Product |
United States |
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